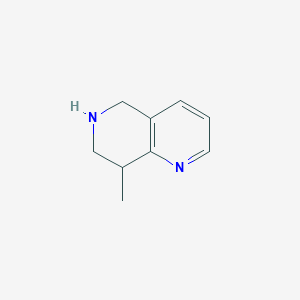

8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

概要

説明

8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused-ring system that includes two pyridine rings, making it a naphthalene analog with one nitrogen atom in each ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can be carried out using a microwave approach and solvent-free conditions to enhance yield and efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

化学反応の分析

Types of Reactions: 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo substitution reactions, particularly with electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like arylboronic acids and alkyl halides are commonly employed.

Major Products: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .

科学的研究の応用

Medicinal Chemistry

Pharmacological Applications

8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine serves as a crucial building block in the synthesis of pharmacologically active compounds. Notably, it has been utilized in the development of various anticancer and antimicrobial agents. For instance:

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 70% decrease in cell viability at a concentration of 10 µM after 48 hours.

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example, it showed effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Organic Synthesis

Synthetic Pathways

The compound is also important in organic synthesis as an intermediate for creating more complex heterocyclic compounds. A notable synthetic route involves an asymmetric synthesis process that allows for the efficient production of chiral tetrahydronaphthyridine scaffolds. This method has been shown to be free from chromatographic purification processes, making it suitable for large-scale manufacturing .

Biological Studies

Enzyme Inhibition and Receptor Modulation

Research on this compound has revealed its potential as an enzyme inhibitor and receptor modulator. Its derivatives have been studied for their ability to affect key metabolic pathways and receptor activities:

- Neuroprotective Effects : Emerging studies suggest that naphthyridine derivatives may possess neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various naphthyridine derivatives against different bacterial strains. The findings are summarized in the table below:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 |

| This compound | Escherichia coli | 50 |

Anticancer Activity

In vivo studies demonstrated the anticancer potential of related compounds derived from this compound:

| Study Type | Cancer Type | Result |

|---|---|---|

| In vitro | Breast Cancer (MCF-7) | 70% reduction in cell viability at 10 µM |

| In vivo | Colorectal Carcinoma | Significant reduction in tumor growth rates |

Summary of Research Findings

The following table summarizes the key findings related to the applications of this compound:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against various bacterial strains with specific MIC values reported |

| Anticancer | Inhibits tumor growth in animal models; targets kinases involved in angiogenesis |

| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes; modulation of receptor activity observed |

作用機序

The mechanism of action of 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .

類似化合物との比較

1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities but different structural features.

1,8-Naphthyridine: Known for its diverse applications in medicinal chemistry and similar biological activities.

Uniqueness: 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group at the 8th position and the tetrahydro structure contribute to its distinct properties and applications .

生物活性

8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a member of the naphthyridine family, known for its diverse biological activities. This compound has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Biological Activities

This compound exhibits a variety of biological activities including:

- Anticancer Activity : It has been shown to induce apoptosis in cancer cells through various mechanisms.

- Antiviral Properties : The compound inhibits HIV-1 integrase by binding to the LEDGF/p75-binding site, which is crucial for viral replication.

- Antimicrobial Effects : Exhibits activity against various bacterial strains.

- Anti-inflammatory and Analgesic Effects : Demonstrates potential in reducing inflammation and pain.

The mechanisms through which this compound exerts its effects can be summarized as follows:

-

Enzyme Inhibition :

- The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation and viral replication. For example, it inhibits HIV-1 integrase effectively by altering its interaction with the LEDGF/p75 protein .

- Cell Signaling Modulation :

-

Interaction with Biomolecules :

- The compound interacts with various proteins and enzymes, affecting their function and leading to altered cellular outcomes .

Research Findings

Recent studies have provided insights into the efficacy and potential applications of this compound:

Case Studies

- Anticancer Efficacy :

- Antimicrobial Screening :

- HIV Inhibition :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine?

- Method 1 (Dealkylation): Debenzylation of 8-benzyl derivatives using hydrogen gas (H₂) and palladium on carbon (Pd/C) in acetic acid (AcOH) at ambient temperature yields the 8-methyl derivative with high efficiency (92%) .

- Method 2 (Alkylation): Methylation of 5-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine using lithium diisopropylamide (LiNPr2i) in tetrahydrofuran (THF) at 70°C, followed by methyl iodide (MeI) addition, achieves 87% yield .

- Method 3 (Grignard Addition): Reaction of 6-benzyl-1,6-naphthyridin-6-ium bromide with methylmagnesium bromide (MeMgBr) in THF at 5°C, followed by NaBH₄ reduction, yields 92% of the 5-methyl derivative .

Q. How can substituents be introduced into the naphthyridine core?

- Nitro Group Introduction: Diels–Alder-type addition of nitropyrimidine with enamines in ethanol under reflux introduces nitro groups at the 3-position (48% yield) .

- N-Oxidation: Treatment of 5,5',8,8'-tetramethyl derivatives with iodine in acetic acid forms stable nitroxyl derivatives, enabling further functionalization .

- Methylation via Formaldehyde: Reaction with formaldehyde (CH₂O) and formic acid (HCO₂H) under reflux introduces methyl groups at the 6-position (58% yield) .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray Crystallography: Used to confirm stereochemistry and ring conformation in derivatives, as demonstrated in structural studies of related tetrahydro-naphthyridines .

- Mass Spectrometry (MS): Exact mass analysis (e.g., m/z 258.099) aids in verifying molecular formulae and fragmentation patterns .

- NMR Spectroscopy: Essential for confirming regioselectivity in alkylation or oxidation reactions, particularly for distinguishing between N- and C-methylation .

Advanced Research Questions

Q. How can enantioselective synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines be achieved?

- Key Steps:

Heck-Type Vinylation: Chloropyridine derivatives react with ethylene gas to form 2-vinyl intermediates.

Ammonia-Mediated Cyclization: Converts vinylated intermediates to dihydronaphthyridines.

Ruthenium-Catalyzed Transfer Hydrogenation: Enantioselective reduction using Ru catalysts yields chiral tetrahydro-naphthyridines with high enantiomeric excess (ee) .

- Significance: This method avoids chromatography, enabling scalable synthesis of bioactive analogs like RORγt inverse agonists .

Q. What catalytic methods are employed for constructing the naphthyridine ring system?

- Cobalt-Catalyzed [2+2+2] Cyclization: Microwave-promoted cyclization of dialkynylnitriles using cobalt catalysts efficiently forms the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. This method is atom-economical and suitable for generating compound libraries .

Q. What biological targets are associated with naphthyridine derivatives?

- RORγt Inverse Agonism: Chiral 8-methyl derivatives (e.g., TAK-828F) show potent inhibition of RORγt, a nuclear receptor linked to autoimmune diseases .

- Anticancer Activity: Structural analogs (e.g., pyrimidinone-fused naphthyridines) exhibit cytotoxicity against cancer cell lines like MCF7, with IC₅₀ values in the micromolar range .

Q. Methodological Considerations

Q. How to reconcile contradictions in reported synthesis yields?

- Example: Dealkylation of 8-benzyl derivatives in acetic acid (92% yield ) vs. methanol (61% yield ) highlights solvent-dependent efficiency. Optimization studies suggest AcOH enhances Pd/C catalyst activity by stabilizing intermediates.

- Recommendation: Systematically vary solvents (e.g., AcOH vs. MeOH), hydrogen pressure, and catalyst loading to identify optimal conditions for specific substrates.

Q. What challenges arise in functionalizing the tetrahydro ring system?

- Regioselectivity: Competing N- vs. C-methylation requires careful control of bases (e.g., LiNPr2i for N-alkylation ) or acidic/basic conditions.

- Steric Hindrance: Bulky substituents (e.g., benzyl groups) at the 6-position can impede further modifications, necessitating deprotection strategies .

特性

IUPAC Name |

8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-5-10-6-8-3-2-4-11-9(7)8/h2-4,7,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOZHRNLWDCANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526258 | |

| Record name | 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83082-13-7 | |

| Record name | 8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。